molecular formula C11H10Br2N2O B8422019 6-Bromo-2-(1-bromo-ethyl)-3-methyl-3h-quinazolin-4-one

6-Bromo-2-(1-bromo-ethyl)-3-methyl-3h-quinazolin-4-one

Cat. No.: B8422019
M. Wt: 346.02 g/mol
InChI Key: ZEEKGJKOTBNFFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-(1-bromo-ethyl)-3-methyl-3h-quinazolin-4-one is a useful research compound. Its molecular formula is C11H10Br2N2O and its molecular weight is 346.02 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10Br2N2O

Molecular Weight

346.02 g/mol

IUPAC Name

6-bromo-2-(1-bromoethyl)-3-methylquinazolin-4-one

InChI

InChI=1S/C11H10Br2N2O/c1-6(12)10-14-9-4-3-7(13)5-8(9)11(16)15(10)2/h3-6H,1-2H3

InChI Key

ZEEKGJKOTBNFFU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(C=C(C=C2)Br)C(=O)N1C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-2-ethyl-3-methyl-3H-quinazolin-4-one (2.6 g, 9.73 mmol) in glacial acetic acid (2 ml) cooled in an ice bath was added dropwise a solution of bromine (3.1 g, 19.46 mmol) in glacial acetic acid (5 ml). After addition was complete, the reaction was heated to reflux for 18 hours. At which time it was allowed to cool to room temperature. Water was then added to the solution and the mixture was extracted with dichloromethane. The organic layer was then washed with 10% sodium bisulfite solution, and then washed with saturated brine (2×30 ml). The combined organic phase was collected and dried over magnesium sulfate, filtered and concentrated under reduced pressure to yield a brown crude product. The resulting residue was purified by silica gel chromatography with 50% dichloromethane in hexane. The product was collected and was dried under reduced pressure to give 6-Bromo-2-(1-bromo-ethyl)-3-methyl-3H-quinazolin-4-one (Yield 2.78 g, 82.5%). 1H NMR (400 MHz, CDCl3): δ 2.23 (d, 3H, J=6.82 Hz), 3.80 (s, 3H), 5.11 (q, 1H, J=13.14, 6.82 Hz), 7.64 (d, 1H, J=8.84 Hz), 7.87 (dd, 1H, J=8.59, 2.26 Hz), 8.46 (d, 1H, J=2.26 Hz). MS m/z calc. 345.9, found (ESI); 347.0 (M+1)+. Retention time 3.43 minutes.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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